molecular formula C6H6BrF3O2 B1333982 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- CAS No. 119577-50-3

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-

Cat. No.: B1333982
CAS No.: 119577-50-3
M. Wt: 247.01 g/mol
InChI Key: ONAMOZNIUGKDIK-ARJAWSKDSA-N
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Description

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is a synthetic organic compound characterized by the presence of a bromine atom, an ethoxy group, and three fluorine atoms attached to a butenone backbone. This compound is notable for its unique combination of functional groups, which impart distinct chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as phenylmagnesium bromide and organozinc compounds, leading to the formation of ethoxy group substitution products and 1,2-addition products to the carbonyl group . Additionally, it reacts with triethyl phosphite to form cycloaddition products, which are further hydrolyzed to yield oxaphospholen derivatives . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

The effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amino acids to form N-protected amino acids is particularly noteworthy, as these derivatives are crucial for peptide synthesis . This interaction can affect protein synthesis and other cellular processes dependent on peptide formation.

Molecular Mechanism

At the molecular level, 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- exerts its effects through specific binding interactions with biomolecules. It binds to phenylmagnesium bromide and organozinc compounds, facilitating the formation of substitution and addition products . The compound also undergoes cycloaddition reactions with triethyl phosphite, leading to the formation of oxaphospholene derivatives . These molecular interactions are critical for the compound’s role in biochemical synthesis and its impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of stabilizers like BHT . Long-term studies have shown that the compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important for understanding the compound’s long-term impact on cellular functions in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical synthesis and cellular functions. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical applications.

Metabolic Pathways

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . By understanding its subcellular localization, researchers can better predict and control the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- typically involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product . The process involves the continuous introduction of raw materials into the reactor, followed by continuous extraction of the product system to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is scaled up using similar continuous synthesis methods. This approach enhances the efficiency of the synthesis process, reduces product loss, and minimizes safety hazards associated with batch production .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is unique due to the combination of a bromine atom, an ethoxy group, and three fluorine atoms. This unique combination imparts distinct reactivity and chemical properties, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

119577-50-3

Molecular Formula

C6H6BrF3O2

Molecular Weight

247.01 g/mol

IUPAC Name

(Z)-3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C6H6BrF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3-

InChI Key

ONAMOZNIUGKDIK-ARJAWSKDSA-N

Isomeric SMILES

CCO/C=C(/C(=O)C(F)(F)F)\Br

SMILES

CCOC=C(C(=O)C(F)(F)F)Br

Canonical SMILES

CCOC=C(C(=O)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.8 g (0.055 mole) of N-bromosuccinimide and 100 mg azoisobutyronitrile are added to a solution of 8.4 g (0.05 mole) of 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one in 50 ml of tetrachloromethane. The mixture is then refluxed for 8 hours, the cooled solution is filtered and the filtrate is concentrated. 13.4 g of a crude product are obtained whiose distillation under reduced pressure gives 9.7 g of 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

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